molecular formula C12H15BN2O2 B14077235 (3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid

(3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid

Cat. No.: B14077235
M. Wt: 230.07 g/mol
InChI Key: ZNWIZBVOIZEEAU-UHFFFAOYSA-N
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Description

(3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This compound features a cyano group, a piperidinyl group, and a boronic acid moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the cyano group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the cyano group or the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and water at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-(piperidin-4-yl)phenylboronic acid.

    Reduction: Formation of 3-amino-4-(piperidin-4-yl)phenylboronic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

    Medicine: Investigated for its potential use in the treatment of diseases through the development of boron-based pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium complexes, leading to the formation of new carbon-carbon bonds. The cyano and piperidinyl groups can also participate in various interactions, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyanophenylboronic acid
  • 4-Aminophenylboronic acid pinacol ester
  • Pyridine-4-boronic acid pinacol ester

Uniqueness

(3-Cyano-4-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and a piperidinyl group, which provide additional functionalization options and reactivity compared to other boronic acids. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C12H15BN2O2

Molecular Weight

230.07 g/mol

IUPAC Name

(3-cyano-4-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C12H15BN2O2/c14-8-10-7-11(13(16)17)1-2-12(10)9-3-5-15-6-4-9/h1-2,7,9,15-17H,3-6H2

InChI Key

ZNWIZBVOIZEEAU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CCNCC2)C#N)(O)O

Origin of Product

United States

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